2-Methyl-4-propyl-4-heptanamine hydrochloride

Description

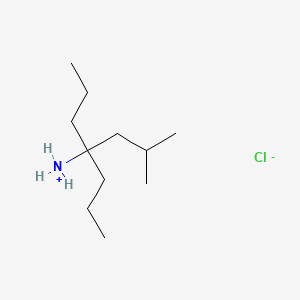

2-Methyl-4-propyl-4-heptanamine hydrochloride is a branched aliphatic amine hydrochloride salt. Its structure consists of a heptane backbone substituted with methyl and propyl groups at the 2- and 4-positions, respectively, and an amine group protonated as a hydrochloride salt.

Properties

CAS No. |

56065-45-3 |

|---|---|

Molecular Formula |

C11H26ClN |

Molecular Weight |

207.78 g/mol |

IUPAC Name |

(2-methyl-4-propylheptan-4-yl)azanium;chloride |

InChI |

InChI=1S/C11H25N.ClH/c1-5-7-11(12,8-6-2)9-10(3)4;/h10H,5-9,12H2,1-4H3;1H |

InChI Key |

LADUYHLXHMSSSW-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CCC)(CC(C)C)[NH3+].[Cl-] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation often follows these key steps:

- Alkylation and Carbon Chain Construction: Formation of the heptane backbone with methyl and propyl substituents at the 4-position.

- Amine Introduction: Incorporation of the amine group at the 4-position, often via reductive amination or nucleophilic substitution.

- Hydrochloride Salt Formation: Conversion of the free amine to its hydrochloride salt by reaction with hydrochloric acid for improved stability and handling.

Detailed Preparation Protocols and Research Outcomes

Amine Formation and Hydrochloride Salt Preparation

While explicit protocols for this compound are limited, typical amine synthesis from ketone or ester intermediates involves:

- Reductive Amination: Reaction of the corresponding ketone or aldehyde with ammonia or amines in the presence of reducing agents (e.g., sodium cyanoborohydride).

- Salt Formation: Treatment of the free amine with hydrochloric acid to yield the hydrochloride salt, enhancing stability and crystallinity.

A related example is the synthesis of 2-methyl-4-heptanone, a ketone precursor, via oxidation methods with yields around 86%. This ketone can be converted to the amine by reductive amination.

Purification and Characterization

Purification typically involves:

- Washing organic layers with aqueous sodium bicarbonate and water.

- Drying over anhydrous magnesium sulfate.

- Evaporation and vacuum distillation to isolate the pure product.

Characterization includes:

- NMR spectroscopy to confirm structure.

- Melting point and refractive index measurements.

- Purity assessment by chromatographic techniques.

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Outcome | Yield (%) | Notes |

|---|---|---|---|---|

| Friedel-Crafts Alkylation | Methallyl carboxylate + aromatic compound, FeCl3/AlCl3 catalyst, benzene, 0–5°C | Alkylated ester intermediate | 78–86 | High purity (>95%) |

| Oxidation (Ketone formation) | Sodium dichromate, sulfuric acid, water, room temp | 2-Methyl-4-heptanone | ~86 | Precursor for amination |

| Reductive Amination | Ketone + ammonia + reducing agent | 2-Methyl-4-propyl-4-heptanamine | Variable | Requires optimization |

| Hydrochloride Salt Formation | Reaction with HCl | This compound | Quantitative | Improves stability and crystallinity |

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-propyl-4-heptanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can convert the amine into corresponding oxides or nitro compounds.

Reduction: The compound can be reduced to simpler amines or hydrocarbons.

Substitution: The amine group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of nitro compounds or oxides.

Reduction: Formation of simpler amines or hydrocarbons.

Substitution: Formation of alkylated or acylated amines.

Scientific Research Applications

2-Methyl-4-propyl-4-heptanamine hydrochloride has various applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.

Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-4-propyl-4-heptanamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may increase the release of neurotransmitters or inhibit the activity of certain enzymes, leading to physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-methyl-4-propyl-4-heptanamine hydrochloride with structurally or functionally related hydrochlorides, based on data from the provided evidence.

Structural Analogues

(a) 4-Hydroxy DiPT (Hydrochloride)

- Structure : A tryptamine derivative with a hydroxyl group at the 4-position of the indole ring and diisopropylamine substituents .

- Molecular Formula : C₁₆H₂₄N₂O·HCl (vs. C₁₁H₂₄N·HCl for the target compound).

- Key Differences :

(b) 2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride (Dopamine Hydrochloride)

- Structure : A catecholamine with a phenethylamine backbone and hydroxyl groups at the 3- and 4-positions .

- Molecular Formula: C₈H₁₁NO₂·HCl (vs. C₁₁H₂₄N·HCl).

- Key Differences: Polar hydroxyl groups in dopamine enhance water solubility and receptor binding, whereas the target compound’s alkyl groups favor lipophilicity. Dopamine’s CAS No. 62-31-7 is well-documented in pharmacological studies, unlike the target compound .

Functional Analogues

(a) Amitriptyline Hydrochloride

- Structure : A tricyclic antidepressant with a dibenzocycloheptene ring and dimethylamine side chain .

- Key Differences :

(b) Ortho-Toluidine Hydrochloride

- Structure : A toluidine derivative with a methyl-substituted aromatic amine .

- Key Differences: Ortho-toluidine’s aromaticity and carcinogenicity contrast with the aliphatic, non-aromatic target compound. Physical properties (e.g., melting point, solubility) differ significantly due to structural divergence .

Physicochemical and Pharmacological Data Comparison

Table 1: Comparative Properties of Hydrochloride Salts

Research Findings and Limitations

- Synthesis and Stability: No data on the synthesis or stability of 2-methyl-4-propyl-4-heptanamine HCl were found in the evidence. By analogy, branched aliphatic amines typically exhibit lower melting points and higher volatility than aromatic counterparts .

- Analytical Challenges : RP-HPLC methods for amitriptyline could serve as a template for analyzing the target compound, but optimization would be required due to structural differences.

Q & A

Q. What are the recommended methods for synthesizing and purifying 2-methyl-4-propyl-4-heptanamine hydrochloride to ensure high yield and purity?

- Methodological Answer: Synthesis typically involves reductive amination of the corresponding ketone precursor (e.g., 2-methyl-4-propyl-4-heptanone) using sodium cyanoborohydride or hydrogen gas with a palladium catalyst. Post-synthesis, purification via recrystallization in ethanol or methanol is critical to remove unreacted amines or salts. Analytical techniques like HPLC (≥95% purity threshold) and NMR should confirm structural integrity. Hydrochloride salt formation requires stoichiometric HCl addition under anhydrous conditions to avoid side reactions .

Q. How can researchers characterize the physicochemical properties of this compound?

- Methodological Answer: Key properties include:

- Solubility: Test in polar (water, ethanol) and non-polar solvents (DCM, ether) using gravimetric analysis.

- Melting Point: Differential scanning calorimetry (DSC) or capillary methods.

- Stability: Accelerated stability studies under varying pH (1–12) and temperatures (4°C–40°C) with LC-MS monitoring for degradation products.

- Hygroscopicity: Dynamic vapor sorption (DVS) analysis.

X-ray crystallography can resolve stereochemical ambiguities in the amine backbone .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles compliant with EU CEN standards.

- Ventilation: Use fume hoods for weighing and synthesis to mitigate inhalation risks (H302 acute toxicity per GHS classification).

- First Aid: Immediate eye irrigation with water for 15 minutes if exposed; oral ingestion requires medical observation for 48+ hours due to delayed neurotoxic symptoms .

Advanced Research Questions

Q. How can researchers design in vitro assays to evaluate the bioactivity of this compound?

- Methodological Answer:

- Target Identification: Use computational docking (AutoDock Vina) to predict binding affinity for amine receptors (e.g., σ-1, NMDA).

- Functional Assays: Measure intracellular calcium flux (Fluo-4 AM dye) or cAMP modulation (ELISA) in HEK293 cells transfected with target receptors.

- Dose-Response Curves: IC50/EC50 determination via nonlinear regression (GraphPad Prism). Include positive controls (e.g., ketamine for NMDA antagonism) and validate with siRNA knockdown .

Q. What strategies resolve contradictions between in vitro and in vivo pharmacokinetic data for this compound?

- Methodological Answer:

- Bioavailability Discrepancies: Perform portal vein cannulation in rodent models to assess first-pass metabolism.

- Protein Binding: Equilibrium dialysis to measure free vs. bound fractions.

- Metabolite Profiling: LC-HRMS of plasma and urine to identify active/passive metabolites. Adjust in vitro assays to mimic in vivo conditions (e.g., serum protein supplementation) .

Q. How can researchers optimize chiral resolution of this compound enantiomers for pharmacological studies?

- Methodological Answer:

- Chromatography: Use chiral stationary phases (CSPs) like amylose tris(3,5-dimethylphenylcarbamate) with heptane/ethanol mobile phases.

- Crystallization: Diastereomeric salt formation with chiral acids (e.g., tartaric acid).

- Enzymatic Resolution: Lipase-catalyzed kinetic resolution in organic solvents.

Validate enantiomeric excess (ee) via polarimetry or chiral HPLC .

Q. What analytical methods are recommended for detecting trace impurities in bulk samples?

- Methodological Answer:

- HPLC-UV/DAD: Use gradient elution (0.1% TFA in water/acetonitrile) with a C18 column.

- LC-MS/MS: MRM mode for targeted impurity quantification (e.g., unreacted ketone precursors).

- NMR: ¹H-¹³C HSQC for structural confirmation of unknown impurities.

Follow ICH Q3A guidelines for qualification thresholds (≤0.15% for unidentified impurities) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.